4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group and a methoxy group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinolines.
Scientific Research Applications
4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)oxy-3,4’-dichloroazobenzene: This compound also contains a chlorobenzyl group and exhibits liquid crystalline properties.
4-Chlorobenzyl chloride: A simpler compound used as an intermediate in organic synthesis.
4-Chlorobenzyl alcohol: Used as a reagent for the protection of carboxyl groups and in the synthesis of pharmaceuticals.
The uniqueness of 4-(4-Chlorobenzyl)-6-methoxyisoquinolin-7-ol lies in its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80143-63-1 |
---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17-8-15-12(6-11-2-4-14(18)5-3-11)9-19-10-13(15)7-16(17)20/h2-5,7-10,20H,6H2,1H3 |
InChI Key |
MXMRLZQEICIHAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.